molecular formula C22H25N3O4 B2709447 Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate CAS No. 954071-74-0

Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate

Cat. No.: B2709447
CAS No.: 954071-74-0
M. Wt: 395.459
InChI Key: VSEVRBSBKOOFKB-UHFFFAOYSA-N
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Description

Research Significance in Medicinal Chemistry

Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate exemplifies the strategic integration of heterocyclic and aromatic systems in drug design. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, enhances molecular rigidity and facilitates interactions with hydrophobic binding pockets in biological targets. Its amide and ketone functionalities further enable hydrogen bonding and covalent interactions, respectively, which are critical for modulating enzyme activity or receptor signaling.

Recent studies highlight its utility as a scaffold for developing protease inhibitors and kinase modulators. For instance, the compound’s ketone group may act as an electrophilic "warhead" capable of forming reversible covalent bonds with cysteine residues in target proteins. Such mechanisms are increasingly leveraged in oncology and immunology, underscoring the compound’s relevance to modern drug discovery.

Historical Development of Structurally Related Compounds

The evolution of pyrrolidinyl phenethyl derivatives traces back to early investigations into bioactive amines. Phenethylamine analogs, such as N-(4-(pyrrolidin-1-yl)phenyl)acetamide, were among the first compounds to demonstrate the pharmacological importance of the pyrrolidine-aryl motif. These molecules exhibited moderate affinity for neurotransmitter receptors, prompting structural optimizations to improve selectivity and metabolic stability.

Subsequent advancements incorporated benzoate esters, as seen in methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate. This shift toward hybrid architectures—merging heterocycles with aromatic esters—enabled enhanced solubility and bioavailability. Comparative analyses of these derivatives revealed critical structure-activity relationships (SARs), particularly regarding the spatial orientation of the pyrrolidine nitrogen relative to the aromatic core.

Current Research Trends in Pyrrolidinyl Phenethyl Derivatives

Contemporary studies prioritize three key areas:

  • Synthetic Methodologies : Innovations in multi-step organic synthesis, such as Smiles rearrangements and palladium-catalyzed couplings, have streamlined the production of complex derivatives. For example, the synthesis of furo[2,3-c]-2,7-naphthyridines via Smiles rearrangements demonstrates the feasibility of constructing fused heterocyclic systems from pyrrolidinyl precursors.
  • Computational Design : Molecular docking and quantum mechanical calculations are increasingly employed to predict binding affinities and optimize substituent patterns. These tools aid in identifying derivatives with improved target engagement and reduced off-target effects.
  • Diversification of Applications : Beyond traditional therapeutic areas, researchers are exploring these compounds as probes for studying protein-protein interactions and epigenetic modifiers.

Objectives and Scope of Current Research

This review aims to:

  • Synthesize existing knowledge on the compound’s synthetic pathways and structural features.
  • Analyze SARs to identify critical functional groups influencing bioactivity.
  • Propose novel applications in chemical biology and materials science.

The scope excludes clinical considerations, focusing instead on molecular design and mechanistic insights.

Table 1: Structural Comparison of Key Pyrrolidinyl Phenethyl Derivatives

Compound Name Molecular Formula Key Functional Groups Biological Target
This compound C23H26N4O4 Pyrrolidine, amide, ketone, ester Proteases, kinases
N-(4-(Pyrrolidin-1-yl)phenyl)acetamide C12H16N2O Pyrrolidine, acetamide Neurotransmitter receptors
Methyl 4-[2-(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate C16H16N4O3 Pyrrolopyrimidine, ester Dihydrofolate reductase

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[2-(4-pyrrolidin-1-ylphenyl)ethylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-29-22(28)17-6-8-18(9-7-17)24-21(27)20(26)23-13-12-16-4-10-19(11-5-16)25-14-2-3-15-25/h4-11H,2-3,12-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEVRBSBKOOFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Pyrrolidine Moiety: The next step is the formation of the pyrrolidine ring, which can be achieved through the reaction of 4-(pyrrolidin-1-yl)phenethylamine with an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the benzoate ester with the pyrrolidine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for esterification and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to the presence of the pyrrolidine moiety.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Biological Studies: It can be used in studies investigating the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The pyrrolidine moiety may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and are used in medicinal chemistry for their biological activities.

    Benzoate Esters: Other benzoate esters, such as methyl 4-aminobenzoate, are used in various applications, including as local anesthetics.

Uniqueness

Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate is unique due to its combination of a benzoate ester with a pyrrolidine moiety, providing a distinct chemical structure that can be exploited for specific biological activities and synthetic applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₄, with a molecular weight of approximately 341.39 g/mol. The compound consists of a benzoate ester linked to a pyrrolidine moiety through a phenethylamine bridge, featuring multiple functional groups, including an amide and a ketone. This structural complexity is significant for its reactivity and biological interactions.

Biological Activity

Pharmacological Potential:
this compound has shown promise in various pharmacological applications:

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring: The initial step often includes the synthesis of the pyrrolidine component through cyclization reactions involving appropriate precursors.
  • Amidation Reaction: The formation of the amide linkage between the pyrrolidine derivative and the benzoate moiety is crucial for achieving the final structure.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Pyrrolidine DerivativesContains pyrrolidine ringsVarious pharmacological activitiesDiverse applications in medicinal chemistry
Methyl 4-AminobenzoateBenzoate ester structureLocal anesthetic propertiesSimpler structure compared to methyl 4-(...)
Phenethylamine DerivativesPhenethylamine backboneNeuroactive propertiesPotential for psychoactive effects

These compounds share structural similarities with this compound, indicating that its complex architecture may facilitate diverse interactions within biological systems, making it an interesting candidate for further research in drug discovery.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust pH and temperature (e.g., 0–5°C for coupling reactions) to stabilize reactive intermediates .
  • Catalytic additives like DMAP may improve esterification efficiency .

Basic Question: What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Essential Techniques :

  • NMR Spectroscopy :
    • 1H/13C NMR : Verify the presence of the pyrrolidine ring (δ 2.7–3.2 ppm for N-CH2), benzoate ester (δ 3.8–4.0 ppm for OCH3), and amide protons (δ 6.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic and aliphatic regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 424.2) .
  • FT-IR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Validation : Compare spectral data with computational predictions (e.g., PubChem) or synthesized analogs .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to evaluate the biological relevance of the pyrrolidine and phenethyl moieties?

Answer:
Methodology :

Analog Synthesis :

  • Replace pyrrolidine with piperidine or morpholine to assess ring size/electron effects.
  • Modify the phenethyl group with halogens (e.g., 4-F, 4-Cl) or methyl substituents .

Biological Assays :

  • Enzyme Inhibition : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Receptor Binding : Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity .

Computational Modeling :

  • Use molecular docking (AutoDock Vina) to predict binding poses and identify key interactions (e.g., H-bonding with the amide group) .

Data Interpretation : Correlate substituent effects with activity trends to prioritize lead compounds .

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Common Contradictions : Discrepancies in IC50 values or selectivity profiles across studies.
Resolution Strategies :

  • Standardized Assay Conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .
  • Orthogonal Validation : Confirm activity using independent methods (e.g., cell viability assays alongside enzymatic inhibition) .
  • Meta-Analysis : Compare datasets from PubChem, ChEMBL, or proprietary libraries to identify outliers .

Case Example : If one study reports nM-level activity against EGFR but another shows µM-level inhibition, validate using recombinant EGFR with a FRET-based assay .

Advanced Question: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:
Methodological Steps :

Solubility Screening : Test in PBS, DMSO, or PEG-400 at physiological pH. Use sonication or co-solvents for hydrophobic compounds .

Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

Pharmacokinetic Profiling :

  • In Vitro : Assess metabolic stability in liver microsomes and plasma protein binding .
  • In Vivo : Administer via IV/oral routes in rodent models and measure plasma half-life using LC-MS/MS .

Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve bioavailability .

Advanced Question: What are the best practices for analyzing this compound’s potential off-target effects in complex biological systems?

Answer:
Strategies :

  • Proteome-Wide Screening : Employ affinity pulldown coupled with LC-MS/MS to identify non-target protein binders .
  • Cellular Phenotyping : Use high-content imaging to assess cytotoxicity, apoptosis, or mitochondrial dysfunction .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to detect pathway-level perturbations .

Mitigation : Use CRISPR-Cas9 knockout models to validate target specificity .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Key Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis steps .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Documentation : Maintain SDS sheets and train personnel on emergency procedures .

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